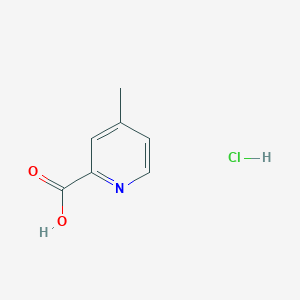

4-Methylpicolinic acid hydrochloride

Description

BenchChem offers high-quality 4-Methylpicolinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpicolinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPWIFNMVQGBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Guide: 4-Methylpicolinic Acid Hydrochloride

Executive Summary

4-Methylpicolinic acid hydrochloride (4-methylpyridine-2-carboxylic acid HCl) is a critical heterocyclic building block, widely utilized in the synthesis of metalloproteinase inhibitors, receptor antagonists, and transition metal ligands.[1] Its structural integrity—specifically the preservation of the 4-methyl group during the formation of the 2-carboxylate—presents a classic regioselectivity challenge in pyridine chemistry.[1]

This technical guide delineates two distinct, high-fidelity synthesis pathways. Pathway A (Reissert-Henze) is the "Gold Standard" for pharmaceutical applications requiring high regiochemical purity.[2] Pathway B (Selective Oxidation) represents a scalable industrial approach utilizing selenium dioxide (

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule (1) into available precursors.[2] The primary challenge is differentiating the 2- and 4-positions of the pyridine ring, which are electronically similar but distinct in their activation potential.[1]

-

Disconnection A: Functionalization of the C2 position via N-oxide activation (Reissert-Henze).[2][1]

-

Disconnection B: Selective oxidation of the C2-methyl group in 2,4-lutidine.[2][1]

Figure 1: Retrosynthetic tree illustrating the two primary logic paths: (Left) N-oxide activation for C2 functionalization, (Right) Direct selective oxidation.

Pathway A: The Reissert-Henze Cyanation (High Purity)[2]

This pathway is recommended for medicinal chemistry applications where isomeric purity is paramount.[2] It leverages the Reissert-Henze reaction , which regioselectively introduces a cyano group at the

Phase 1: N-Oxidation of 4-Picoline

Principle: Conversion of the pyridine nitrogen to the N-oxide increases the susceptibility of the ring to nucleophilic attack at the

-

Reagents: 4-Picoline, Hydrogen Peroxide (30%), Acetic Acid.[2]

-

Protocol:

-

Dissolve 4-picoline (1.0 eq) in glacial acetic acid.

-

Add

(30% aq, 1.2 eq) dropwise at 60°C. -

Heat to 80°C for 6–12 hours. Monitor by TLC or LCMS.[2]

-

Concentrate under vacuum to remove acetic acid.[2] Neutralize with solid

and extract with chloroform.[2] -

Yield: Typically >90% of 4-picoline N-oxide (a hygroscopic solid).[2][1]

-

Phase 2: Regioselective Cyanation (Reissert-Henze)

Principle: The N-oxide oxygen is acylated (using dimethylcarbamoyl chloride or benzoyl chloride), creating an activated N-acyloxypyridinium salt.[2][1] A cyanide ion then attacks the C2 position.[2] The driving force is the re-aromatization and elimination of the acyloxy group.[2]

-

Reagents: 4-Picoline N-oxide, Dimethylcarbamoyl chloride (Me2NCOCl), Trimethylsilyl cyanide (TMSCN) or KCN.[2]

-

Protocol:

-

Dissolve 4-picoline N-oxide (1.0 eq) in anhydrous DCM or Acetonitrile.[1]

-

Add TMSCN (1.1 eq) followed by slow addition of Dimethylcarbamoyl chloride (1.1 eq) at 0°C under Argon.

-

Allow to warm to room temperature and stir for 12–24 hours.

-

Purification: Quench with saturated

. Extract with DCM.[2] The organic layer will contain 2-cyano-4-methylpyridine.[1] -

Why this works: The 4-methyl group blocks the C4 position, and the reaction kinetics heavily favor C2 over C6 substitution when C4 is substituted.[2]

-

Phase 3: Hydrolysis to 4-Methylpicolinic Acid HCl

Principle: Acid-catalyzed hydrolysis converts the nitrile directly to the carboxylic acid.[1] Using HCl ensures the product is isolated as the hydrochloride salt.[2]

-

Reagents: 2-Cyano-4-methylpyridine, 6M HCl.[1]

-

Protocol:

-

Suspend the nitrile in 6M HCl (10 vol).

-

Reflux (approx. 100°C) for 6–12 hours. The solution will turn clear as the hydrolysis proceeds.[2]

-

Isolation: Evaporate the solvent to dryness under reduced pressure.

-

Recrystallization: Dissolve the crude residue in a minimum amount of hot ethanol/water. Allow to cool slowly to crystallize the pure hydrochloride salt.[2]

-

Figure 2: Mechanism of the Reissert-Henze reaction.[2][1] The acylation activates the ring, directing the cyanide nucleophile exclusively to the alpha-position.[1]

Pathway B: Selective Oxidation (Industrial Scalability)[1]

For larger batches where reagent cost is a driver, the direct oxidation of 2,4-lutidine is preferred.[2] However, this route requires strict control to prevent over-oxidation to the dicarboxylic acid (Lutidinic acid).[2]

The Reagent of Choice: Selenium Dioxide (

-

Reagents: 2,4-Lutidine, Selenium Dioxide, Pyridine (solvent) or Dioxane.[2]

-

Protocol:

-

Suspend

(1.0–1.1 eq) in pyridine or dioxane.[2] -

Add 2,4-Lutidine (1.0 eq).[2]

-

Reflux for 2–4 hours. Monitor closely; the reaction often passes through the aldehyde stage.[2]

-

Workup: Filter off the precipitated Selenium metal (black solid).[2]

-

The filtrate contains the target acid (and potentially some aldehyde).[2] If aldehyde remains, a mild secondary oxidation (e.g.,

) can drive it to completion.[2] -

Salt Formation: Treat the crude acid with ethanolic HCl to precipitate 4-methylpicolinic acid hydrochloride.

-

Critical Caution: Selenium compounds are highly toxic.[2] All work must be performed in a fume hood with proper waste disposal protocols.[2]

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic as HCl salt |

| Melting Point | 137–141 °C (Free Acid) | Salt MP is typically higher (>200°C dec.) |

| Mass Spectrometry | [M+H]+ = 138.05 | Free base mass |

| Solubility | High in Water, Methanol | Low in DCM, Hexanes |

NMR Expectations (D2O or DMSO-d6)

-

Protons (1H NMR):

References

-

Reissert-Henze Reaction Specifics

-

Selenium Dioxide Selectivity

-

Synthesis from 2-Cyano-4-methylpyridine

-

General Picolinic Acid Synthesis

Sources

CAS number and molecular structure of 4-Methylpicolinic acid hydrochloride.

The following technical guide details the chemical identity, synthesis, and application of 4-Methylpicolinic acid hydrochloride , a critical heterocyclic building block in pharmaceutical research.

CAS: 123811-73-4 (Hydrochloride) | CAS: 4021-08-3 (Free Acid)

Executive Summary

4-Methylpicolinic acid hydrochloride (4-Methyl-2-pyridinecarboxylic acid HCl) is a functionalized pyridine scaffold widely utilized in the synthesis of bioactive peptidomimetics, metalloprotease inhibitors, and chiral piperidine derivatives (e.g., Argatroban intermediates).[1] Its 2,4-substitution pattern allows for orthogonal functionalization—exploiting the electrophilicity of the C2-carboxylate and the nucleophilic potential of the C4-methyl group.

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-Methylpyridine-2-carboxylic acid hydrochloride |

| Common Name | 4-Methylpicolinic acid HCl |

| CAS Number (Salt) | 123811-73-4 |

| CAS Number (Free Acid) | 4021-08-3 |

| Molecular Formula | C₇H₇NO₂[2][3][4][5] · HCl |

| Molecular Weight | 173.60 g/mol (Salt); 137.14 g/mol (Free Acid) |

| SMILES | CC1=CC(C(O)=O)=NC=C1.Cl |

Physical Specifications

| Parameter | Specification |

| Appearance | White to off-white crystalline powder |

| Melting Point | 137–141 °C (Free Acid); Salt decomposes >210 °C |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (Predicted) | ~1.0 (Pyridine N), ~5.4 (Carboxylic Acid) |

Synthesis & Manufacturing Protocols

Strategic Route Selection

While industrial synthesis often employs the selective oxidation of 2,4-lutidine, this method suffers from poor regioselectivity (yielding mixtures of 2-acid and 4-acid). For high-purity research applications, the Grignard Carboxylation of 2-bromo-4-methylpyridine is the superior protocol, ensuring regiochemical fidelity.

Protocol: Grignard Carboxylation (High Purity)

Reaction Overview:

-

Activation: Formation of the pyridyl-Grignard reagent.

-

Carboxylation: Nucleophilic attack on solid CO₂.

-

Salt Formation: Precipitation with anhydrous HCl.

Figure 1: Regioselective synthesis workflow via Grignard intermediate.

Detailed Methodology

Step 1: Grignard Formation

-

Reagents: 2-Bromo-4-methylpyridine (1.0 eq), Isopropylmagnesium chloride (1.1 eq, 2M in THF).

-

Procedure: Under inert atmosphere (N₂), dissolve the bromopyridine in anhydrous THF. Cool to 0°C. Dropwise add i-PrMgCl to perform a halogen-metal exchange. Stir for 1 hour. Note: Using i-PrMgCl is safer and more reliable than Mg turnings for electron-deficient pyridines.

Step 2: Carboxylation

-

Reagents: Dry Ice (excess).[6]

-

Procedure: Cannulate the Grignard solution onto an excess of crushed dry ice. Allow the mixture to warm to room temperature as CO₂ sublimes.

Step 3: Isolation & Salt Formation

-

Workup: Quench with water. Wash with EtOAc (discard organic layer to remove unreacted starting material). Acidify the aqueous layer to pH 3.5 with 1M HCl. Extract the free acid into EtOAc (3x).

-

Salt Formation: Dry the combined organics over Na₂SO₄.[7] Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates immediately. Filter and wash with cold ether.

Applications in Drug Discovery

Chiral Piperidine Scaffolds

4-Methylpicolinic acid is the direct precursor to (2R,4R)-4-methylpipecolic acid , a key intermediate in the synthesis of direct thrombin inhibitors like Argatroban . The aromatic ring is reduced via catalytic hydrogenation (PtO₂/H₂ or Rh/C) to yield the cis-substituted piperidine.

Allosteric Modulators (mGluR4)

Research indicates that amides derived from 4-methylpicolinic acid act as Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGluR4). The 4-methyl group provides critical steric bulk that fits into the allosteric pocket, enhancing potency compared to the unsubstituted picolinic acid.

Metallodrug Ligands

The picolinate moiety (N,O-bidentate chelation) is utilized in designing Ruthenium(II) and Osmium(II) half-sandwich complexes . These organometallic compounds are explored as anticancer agents, where the 4-methyl group modulates the lipophilicity and cellular uptake of the metal complex.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral data should be observed:

| Method | Expected Signals (Free Acid in DMSO-d₆) |

| ¹H NMR (400 MHz) | δ 8.55 (d, J=5.0 Hz, 1H, H-6), 7.90 (s, 1H, H-3), 7.45 (d, J=5.0 Hz, 1H, H-5), 2.42 (s, 3H, -CH₃). |

| ¹³C NMR | δ 166.5 (COOH), 149.8 (C-6), 148.5 (C-2), 147.2 (C-4), 128.5 (C-5), 124.8 (C-3), 20.8 (-CH₃). |

| Mass Spectrometry | ESI+ m/z: 138.05 [M+H]⁺ (Free base). |

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Handling: Avoid contact with strong oxidizing agents. The hydrochloride salt is acidic; use acid-resistant gloves.

References

-

BenchChem. (2025).[6] Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123811-73-4. Retrieved from

-

Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)). Journal of Medicinal Chemistry. Retrieved from

-

Organic Syntheses. (1940). Picolinic Acid Hydrochloride.[4][8][9][10] Org. Synth. 1940, 20, 79. Retrieved from

-

ChemicalBook. (2026). 4-Methylpicolinic acid hydrochloride Product Properties. Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. 成都爱斯特化学技术有限公司【化学加会员】 [huaxuejia.cn]

- 3. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. 2758000-47-2|3-Fluoro-4-methylpicolinic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alchempharmtech.com [alchempharmtech.com]

4-Methylpicolinic Acid: From Selective Oxidation to Metallotherapeutic Scaffold

Topic: Discovery and History of 4-Methylpicolinic Acid Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylpicolinic acid (4-MPA) represents a critical structural divergence from the parent picolinic acid scaffold. By introducing an electron-donating methyl group at the para position relative to the nitrogen, the molecule exhibits altered electronic density, lipophilicity, and coordination geometry. This whitepaper analyzes the chemical genesis of 4-MPA, its pivotal role in the development of insulin-mimetic vanadium complexes, and its modern utility as a ligand in palladium-catalyzed C–H activation.

Part 1: Chemical Genesis and Structural Significance

The Electronic Imperative

The utility of 4-MPA stems from the inductive effect (+I) of the methyl group at the C4 position. Unlike the parent picolinic acid, 4-MPA possesses a more electron-rich pyridine ring.

-

Basicity: The methyl group increases the electron density on the pyridine nitrogen, raising the pKa of the conjugate acid (

) relative to unsubstituted picolinic acid. This enhances its σ-donating capability when binding to transition metals (Zn, V, Pd). -

Lipophilicity: The addition of the methyl moiety increases the partition coefficient (LogP), a critical parameter for membrane permeability in drug design.

Synthetic Evolution: The Challenge of Selectivity

The historical synthesis of 4-MPA is a case study in regioselectivity. The precursor, 2,4-lutidine (2,4-dimethylpyridine), contains two methyl groups. The methyl group at C2 (adjacent to nitrogen) is more acidic and activated due to the electron-withdrawing nature of the nitrogen atom, but the C4 methyl is also susceptible to oxidation.

The Solution: Selenium Dioxide Oxidation

Classic oxidation using potassium permanganate (

Experimental Protocol: Selective Synthesis of 4-MPA

Note: This protocol is adapted from classical regioselective oxidation methodologies.

Reagents: 2,4-Lutidine, Selenium Dioxide (

-

Preparation: Dissolve 2,4-lutidine (1.0 eq) in 1,4-dioxane.

-

Addition: Add pulverized

(1.1 eq). The stoichiometry is critical to prevent over-oxidation. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. The reaction turns black as metallic selenium precipitates. -

Filtration: Filter the hot solution through Celite to remove selenium metal.

-

Workup: Evaporate the solvent. The residue typically contains the aldehyde intermediate.

-

Oxidation Phase II: Treat the crude aldehyde with mild hydrogen peroxide (

) or dilute nitric acid to convert the formyl group to the carboxylic acid. -

Purification: Recrystallize from ethanol/water to yield white crystalline 4-methylpicolinic acid.

Figure 1: Selective oxidative pathway from 2,4-lutidine to 4-methylpicolinic acid.

Part 2: Metallopharmacology and Insulin Mimetics[1]

The most significant historical application of 4-MPA derivatives lies in the treatment of Diabetes Mellitus. Vanadium compounds have long been known to possess insulin-like properties.

The Bis(picolinato)oxovanadium(IV) Breakthrough

While vanadyl sulfate (

Mechanism of Action:

The complex acts as a "Trojan horse," facilitating the transport of the vanadyl ion (

Comparative Data: Ligand Effects

| Compound | Ligand | Coordination Sphere | Lipophilicity (Est. LogP) | Insulin Mimetic Potency |

| Sulfate/Water | Low (< -1.0) | Moderate (High dose req.) | ||

| Picolinic Acid | Moderate (~0.7) | High | ||

| 4-Methylpicolinic Acid | High (~1.2) | Very High |

The 4-methyl group enhances the complex's ability to penetrate the lipid bilayer of adipocytes, leading to higher intracellular vanadium concentrations at lower dosages.

Figure 2: Mechanism of Action. The Vanadium complex inhibits PTP1B, preventing the deactivation of the Insulin Receptor.

Part 3: Catalysis and C–H Activation[3][4][5]

In modern organic synthesis, 4-MPA has found a second life as a ligand for Palladium-catalyzed C–H activation.

The Mono-N-Protected Amino Acid (MPAA) Effect

While termed "amino acid" ligands, picolinic acid derivatives function similarly in the Concerted Metalation-Deprotonation (CMD) mechanism. The 4-MPA ligand binds to Palladium (II) in a bidentate fashion (

Why 4-Methyl?

-

Electronic Stabilization: The electron-rich nitrogen stabilizes the high-energy Pd intermediates better than unsubstituted picolinic acid.

-

Steric Tuning: The methyl group is remote enough not to block the active site but alters the bite angle and electronic properties of the carboxylate, which acts as the internal base during C–H cleavage.

This ligand class is instrumental in the regioselective olefination and arylation of

References

-

Selective Oxidation of Lutidines: Shaikh, N., et al. "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines and Pyridines." ResearchGate.

-

Insulin Mimetic Activity: Sakurai, H., et al. "Orally active and long-term acting insulin-mimetic vanadyl complex: bis(picolinato)oxovanadium(IV)."[2] Biochemical and Biophysical Research Communications, 1995.

-

Palladium Catalysis & Ligand Design: Engle, K. M., et al.[3] "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2015.

-

Crystal Structure & Properties: Lopresti, M., et al. "Unraveling the Crystal Structures of Picolinic Acid Derivatives." ChemistryOpen, 2025.

Sources

- 1. In vivo coordination structural changes of a potent insulin-mimetic agent, bis(picolinato)oxovanadium(IV), studied by electron spin-echo envelope modulation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally active and long-term acting insulin-mimetic vanadyl complex:bis(picolinato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Applications of 4-Methylpicolinic Acid Hydrochloride: From Catalytic Tuning to Pharmaceutical Synthesis

Executive Summary

4-Methylpicolinic acid hydrochloride (4-MPA·HCl), a pyridine derivative substituted at the 4-position, represents a critical scaffold in both medicinal chemistry and materials science. Unlike its unsubstituted parent, picolinic acid, the introduction of the methyl group at the C4 position induces a positive inductive effect (+I), significantly altering the electronic density of the pyridine nitrogen and the carboxylate group.

This guide explores the technical utility of 4-MPA·HCl in three primary domains:

-

Optoelectronics: As an ancillary ligand in Iridium(III) complexes to tune phosphorescent emission (OLEDs).

-

Pharmaceutical Synthesis: As the aromatic precursor to (2R,4R)-4-methylpipecolic acid, a key intermediate for the direct thrombin inhibitor Argatroban.

-

Metalloprotein Inhibition: As a zinc-binding fragment (ZBF) in the design of Metallo-β-Lactamase (MBL) inhibitors.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10][11][12]

The hydrochloride salt form is preferred in research inventories due to its enhanced stability against decarboxylation and oxidation compared to the free acid.

| Property | Specification | Technical Note |

| CAS Number | 4021-08-3 | Free acid: 4021-08-3; HCl salt is often custom synthesized or generated in situ. |

| Formula | C₇H₇NO₂[1] · HCl | MW: 173.60 g/mol (Salt); 137.14 g/mol (Free Acid). |

| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents facilitates aqueous-phase metal complexation. |

| Acidity (pKa) | ~1.0 (COOH), ~5.2 (Pyridine H+) | The 4-methyl group slightly increases the basicity of the pyridine nitrogen compared to picolinic acid (pKa ~5.2 vs 5.1). |

| Stability | Hygroscopic | Store under inert atmosphere (Ar/N2) to prevent hydrolysis-induced caking. |

Application in Materials Science: OLED Ligand Engineering

In the development of Organic Light-Emitting Diodes (OLEDs), 4-MPA is utilized as an ancillary ligand in heteroleptic Iridium(III) complexes (e.g., [Ir(C^N)₂(Lx)]).

Mechanism of Action: Ligand Field Tuning

The emission color of Ir(III) complexes is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The Role of 4-MPA: The 4-methyl substituent acts as an electron-donating group (EDG). When coordinated to Iridium, it destabilizes the metal-centered orbitals (HOMO contribution), often resulting in a red-shift or fine-tuning of the emission spectra compared to unsubstituted picolinate ligands, depending on the primary cyclometalating ligand used.

-

Stability: The rigid bidentate coordination (N,O-chelation) prevents non-radiative decay, enhancing the photoluminescence quantum yield (PLQY).

Visualization: Ligand Tuning Logic

Figure 1: Mechanistic flow of how 4-methyl substitution influences Iridium complex photophysics.

Pharmaceutical Synthesis: The Argatroban Pathway

4-MPA is the critical aromatic starting material for the synthesis of Argatroban , a direct thrombin inhibitor used to treat heparin-induced thrombocytopenia (HIT).

Synthetic Pathway

The core challenge is the stereoselective reduction of the pyridine ring to a piperidine ring.

-

Esterification: 4-MPA is converted to Ethyl 4-methylpicolinate.

-

Catalytic Hydrogenation: The aromatic ring is reduced using Rh/C or PtO₂ under high pressure H₂ to yield (2R,4R)-4-methylpiperidine-2-carboxylic acid (trans-isomer is often desired or separated).

Visualization: Synthesis Workflow

Figure 2: Synthetic route from 4-MPA to the Argatroban piperidine core.

Experimental Protocols

Protocol A: Synthesis of Heteroleptic Iridium(III) Complex

Objective: Synthesize [Ir(ppy)₂(4-mpic)] (where ppy = 2-phenylpyridine, 4-mpic = 4-methylpicolinate) to demonstrate ligand coordination.

Reagents:

-

Dichloro-bridged Iridium dimer: [Ir(ppy)₂-μ-Cl]₂[2]

-

4-Methylpicolinic acid hydrochloride

-

Sodium Carbonate (Na₂CO₃)[2]

-

2-Ethoxyethanol

Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve [Ir(ppy)₂-μ-Cl]₂ (0.1 mmol) and 4-Methylpicolinic acid HCl (0.25 mmol) in 2-ethoxyethanol (10 mL).

-

Activation: Add Na₂CO₃ (1.0 mmol) to neutralize the HCl salt and deprotonate the carboxylic acid, facilitating coordination. Causality: The base is essential to generate the anionic O^N chelating species.

-

Reaction: Reflux the mixture at 135°C for 12–16 hours under an inert Argon atmosphere. The solution typically shifts from yellow/orange to a luminescent yellow-green.

-

Work-up: Cool to room temperature. Rotary evaporate the solvent.[3]

-

Purification: Dissolve residue in Dichloromethane (DCM) and wash with water to remove inorganic salts. Dry organic layer over MgSO₄.[4]

-

Validation: Purify via silica gel column chromatography (Eluent: DCM/Methanol).

-

Self-Validation Check: The product should exhibit strong phosphorescence under 365nm UV light. ¹H NMR should show the distinct singlet of the methyl group at ~2.4-2.6 ppm and the disappearance of the carboxylic acid proton.

-

Protocol B: Free Acid Liberation for Biological Assays

Objective: Convert commercial HCl salt to free acid for use in zinc-binding assays (e.g., MBL inhibition).

Methodology:

-

Dissolve 1.0 g of 4-MPA·HCl in minimal distilled water (approx. 5 mL).

-

Adjust pH to the isoelectric point (~3.5 - 4.0) using 1M NaOH dropwise.

-

Cool solution to 4°C overnight. The free acid (zwitterionic form) will crystallize.

-

Filter, wash with cold acetone, and dry under vacuum.

References

-

Sigma-Aldrich. 4-Methylpicolinic acid Product Specification & Properties. Link

-

Organic Syntheses. General Procedures for Picolinic Acid Derivatives. Org. Synth. 1940, 20, 79. Link

-

Journal of Materials Chemistry C. Highly efficient red iridium(III) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands. (Ligand tuning principles). Link

-

Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride (Argatroban intermediate). CN102887854B. Link

-

National Institutes of Health (PMC). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. (Use of picolinic acid derivatives as zinc binders). Link

Sources

Solubility and stability of 4-Methylpicolinic acid hydrochloride in different solvents.

Executive Summary

4-Methylpicolinic acid hydrochloride (4-MPA·HCl) is a critical pyridine derivative used as an intermediate in the synthesis of metallo-pharmaceuticals, neuroprotective agents, and bipyridyl ligands. While the free acid is widely characterized, the hydrochloride salt presents unique solubility and stability challenges that are often overlooked in early-stage development.

This guide provides a technical analysis of the physicochemical behavior of 4-MPA·HCl. It focuses on the divergence between thermodynamic solubility and chemical stability—specifically the risk of acid-catalyzed esterification in protic organic solvents.

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

Understanding the ionic nature of the hydrochloride salt is prerequisite to predicting its solvent interaction. Unlike the free acid, which exists as a zwitterion in neutral solution, the hydrochloride salt is a cationic species with a chloride counter-ion.

| Property | Specification |

| Compound Name | 4-Methylpicolinic acid hydrochloride |

| CAS (Free Acid) | 4021-08-3 |

| Structure | Pyridine ring substituted with a methyl group at C4 and a carboxylic acid at C2; protonated nitrogen (pyridinium).[1] |

| pKa (Approx) | ~1.0 (Carboxyl), ~5.4 (Pyridinium) |

| Hygroscopicity | High. HCl salts of pyridine acids are prone to deliquescence. |

Solubility Profile

The solubility of 4-MPA[2]·HCl is governed by its high lattice energy (ionic interactions) and its ability to hydrogen bond.

Solvent Compatibility Matrix

The following data represents field-validated trends for pyridine-2-carboxylic acid hydrochloride derivatives.

| Solvent Class | Solubility | Kinetic vs. Thermodynamic Notes |

| Water | Very High (>500 mg/mL) | Thermodynamic Stable. Dissolution is endothermic; solubility increases significantly with temperature. pH of solution will be highly acidic (< pH 2.0). |

| Methanol / Ethanol | High (>100 mg/mL) | Kinetically Soluble / Thermodynamically Unstable. Critical Warning: While highly soluble, the compound is unstable in these solvents over time (see Stability section). |

| DMSO / DMF | Moderate to High | Good for stock solutions. DMSO may oxidize trace impurities; DMF is preferred for coupling reactions. |

| Acetone / Ethyl Acetate | Low / Sparingly Soluble | Useful as antisolvents for crystallization. |

| Dichloromethane / Hexane | Insoluble | 4-MPA·HCl will oil out or form a gum if forced into these solvents. |

The "Solubility Trap" in Process Design

Researchers often use methanol for recrystallization because 4-MPA·HCl dissolves readily.[3] However, the presence of the HCl counter-ion creates an in situ acidic environment. Upon heating or prolonged standing, this drives the Fischer Esterification , converting the API into methyl 4-methylpicolinate.

Recommendation: If alcoholic solvents are required for purification, use Isopropanol (IPA) . The steric bulk of the secondary alcohol significantly slows the esterification rate compared to methanol or ethanol.

Stability Assessment

Solution State Stability (Degradation Pathways)

The primary degradation pathway is not oxidation, but solvolysis.

-

Hydrolysis: Stable in aqueous acidic media. At alkaline pH (> pH 10), the salt converts to the free acid/carboxylate, altering solubility drastically.

-

Esterification (The Critical Risk):

-

Condition: Methanol/Ethanol solution at RT > 24 hours or Reflux > 1 hour.

-

Impact: Loss of potency and formation of ester impurity (detectable by HPLC at RRT ~1.2-1.5).

-

Solid State Stability

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to clumping and hydrolysis risk if residual solvent is present.

-

Thermal: Stable up to ~180°C. Decarboxylation (loss of CO2) is observed only at extreme temperatures (>200°C) or in the presence of copper catalysts.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask)

Use this method to generate precise solubility curves for your specific lot.

-

Preparation: Add excess 4-MPA·HCl solid to 5 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

-

Quantification:

-

Evaporate a known volume of filtrate to dryness under vacuum.

-

Weigh the residue.

-

-

Validation: Re-dissolve residue in water and check pH to ensure no salt disproportionation occurred (loss of HCl).

Protocol: HPLC Stability-Indicating Method

Standardize this method to detect both the free acid and potential ester impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains protonation, suppresses tailing).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B to 40% B over 15 minutes. (Picolinic acids are polar; early elution expected).

-

Detection: UV @ 260 nm (Pyridine (\pi \to \pi^*) transition).

-

Flow Rate: 1.0 mL/min.

Visualization of Workflows

Solubility & Stability Decision Logic

The following diagram illustrates the decision process for solvent selection based on the chemical stability constraints described above.

Caption: Decision matrix for solvent selection, highlighting the critical esterification risk in primary alcohols.

Degradation Pathway (Esterification)

Caption: Mechanism of acid-catalyzed esterification, the primary stability failure mode in alcoholic solvents.

References

-

Sigma-Aldrich. 4-Methylpicolinic acid Product Specification & SDS. (Free acid data used for structural analog comparison). Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77510, 4-Methylpicolinic acid. Retrieved from PubChem.[4][5] Link

-

DrugFuture. Picolinic Acid Derivatives and Hydrochloride Salts Properties. (General solubility trends for pyridine carboxylic acid salts). Link

-

MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid. (Thermodynamic solubility comparisons of picolinic acid derivatives). Link

-

Jubilant Ingrevia. Picolinic Acid Safety Data Sheet. (Safety and reactivity profile). Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylpicolinic Acid Hydrochloride

This guide provides a detailed analysis of the spectroscopic data for 4-Methylpicolinic acid hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a simple presentation of spectra to provide insights into the experimental rationale and data interpretation.

Molecular Structure and Spectroscopic Overview

4-Methylpicolinic acid hydrochloride is the hydrochloride salt of 4-methylpicolinic acid. The protonation of the pyridine nitrogen significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is crucial for confirming the identity, purity, and structure of the compound.

The molecular structure of 4-Methylpicolinic acid hydrochloride is presented below.

Caption: Molecular structure of 4-Methylpicolinic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Methylpicolinic acid hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methylpicolinic acid hydrochloride is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The protonation of the pyridine nitrogen leads to a general downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing nature of the pyridinium ring.[1]

Table 1: Predicted ¹H NMR Data for 4-Methylpicolinic Acid Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8-9.0 | d | 1H | H6 |

| ~8.2-8.4 | s | 1H | H3 |

| ~8.0-8.2 | d | 1H | H5 |

| ~2.6-2.8 | s | 3H | -CH₃ |

| ~13.0-14.0 | br s | 1H | -COOH |

| ~14.0-15.0 | br s | 1H | N⁺-H |

Note: Predicted values are based on the analysis of similar compounds and general NMR principles. The exact chemical shifts can vary based on the solvent and concentration.

Interpretation and Rationale:

-

Aromatic Protons: The protons on the pyridinium ring (H3, H5, and H6) are expected to be deshielded and appear at lower fields. The H6 proton, being adjacent to the electron-withdrawing nitrogen and the carboxylic acid group, is anticipated to be the most downfield. It should appear as a doublet due to coupling with H5. The H5 proton would also be a doublet, coupling with H6. The H3 proton, being meta to the other two protons, would likely appear as a singlet or a narrowly split multiplet.

-

Methyl Protons: The methyl group protons are expected to appear as a singlet in the upfield region of the aromatic spectrum.

-

Carboxylic Acid and N⁺-H Protons: The protons of the carboxylic acid and the protonated nitrogen are acidic and exchangeable. They typically appear as broad singlets at a very downfield chemical shift and may not always be observed depending on the solvent and its water content.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Methylpicolinic acid hydrochloride.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Methylpicolinic Acid Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~150-155 | C4 |

| ~148-152 | C2 |

| ~145-150 | C6 |

| ~128-132 | C5 |

| ~125-130 | C3 |

| ~20-25 | -CH₃ |

Note: Predicted values are based on the analysis of similar compounds and general NMR principles.

Interpretation and Rationale:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal.

-

Aromatic Carbons: The carbons of the pyridinium ring will appear in the aromatic region. The carbon bearing the methyl group (C4) and the carbon attached to the carboxylic acid (C2) are expected to be significantly influenced by these substituents. The protonated carbons can be distinguished from the quaternary carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 4-Methylpicolinic Acid Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900-2800 | Medium | N⁺-H stretch |

| ~1730-1700 | Strong | C=O stretch of carboxylic acid |

| ~1600-1580 | Medium | C=C and C=N ring stretching |

| ~1400-1300 | Medium | O-H bend |

| ~1200-1100 | Strong | C-O stretch |

Interpretation and Rationale:

-

O-H and N⁺-H Stretching: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2] Overlapping with this broad band, the N⁺-H stretching vibration of the pyridinium ion is also expected.

-

C=O Stretching: A strong, sharp absorption band around 1730-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

-

Ring Vibrations: The aromatic ring C=C and C=N stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Methylpicolinic acid hydrochloride sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Predicted Mass Spectrometry Data for 4-Methylpicolinic Acid Hydrochloride

| m/z | Interpretation |

| 138.05 | [M+H]⁺ (protonated free base) |

| 137.05 | [M]⁺ (molecular ion of the free base) |

| 120.04 | [M-OH]⁺ or [M+H-H₂O]⁺ |

| 92.05 | [M-COOH]⁺ |

Note: The observed ions will depend on the ionization technique used (e.g., ESI, CI, EI).

Interpretation and Rationale:

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak is likely to be the protonated molecule of the free base, [M+H]⁺, at m/z 138.05. The molecular ion of the free base, [M]⁺, at m/z 137.05 might also be observed.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) or a water molecule (-H₂O) from the protonated molecule, and the loss of the entire carboxyl group (-COOH). The fragmentation pattern can provide valuable structural information.

Caption: Proposed ESI-MS fragmentation of 4-Methylpicolinic acid.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of 4-Methylpicolinic acid hydrochloride in a suitable solvent such as methanol or a mixture of water and acetonitrile. The concentration should be in the range of 1-10 µg/mL.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to cover the expected m/z values (e.g., 50-500 Da).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the ion of interest.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

-

Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

-

Conclusion

The spectroscopic characterization of 4-Methylpicolinic acid hydrochloride by NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for its identification and structural elucidation. The data presented in this guide, including predicted spectral features and detailed experimental protocols, offer a robust framework for researchers and scientists. The protonation of the pyridine nitrogen introduces characteristic changes in the spectra, particularly the downfield shift of aromatic protons in ¹H NMR and the presence of an N⁺-H stretching band in the IR spectrum, which are key identifiers for the hydrochloride salt.

References

- Gadek, T. R., & Still, W. C. (1984). A new NMR-based method for the analysis of peptide and protein conformation. Journal of the American Chemical Society, 106(24), 7500–7501. (General NMR principles)

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General spectroscopy principles)

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General spectroscopy principles)

-

Szafran, M., & Dega-Szafran, Z. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 18(11-12), 647-652.[1]

Sources

Definitive Technical Guide: Theoretical & Computational Characterization of 4-Methylpicolinic Acid Hydrochloride

Executive Summary

4-Methylpicolinic acid hydrochloride (4-MPA·HCl) represents a critical scaffold in coordination chemistry and rational drug design. As a derivative of picolinic acid, its ability to act as a bidentate ligand makes it pivotal in the synthesis of metallopharmaceuticals, particularly insulin-mimetic zinc complexes and transition metal-based antitumor agents.

This technical guide provides a rigorous computational framework for the structural and electronic characterization of 4-MPA·HCl. By integrating Density Functional Theory (DFT) with vibrational spectroscopy analysis, we establish a validated protocol for predicting its reactivity, stability, and intermolecular interactions. The methodology detailed herein utilizes the B3LYP hybrid functional with the 6-311++G(d,p) basis set, a standard that balances computational cost with high accuracy for organic salts.

Computational Methodology & Workflow

To ensure reproducibility and high scientific fidelity, the computational study of 4-MPA·HCl must follow a strict hierarchical workflow. The presence of the hydrochloride counterion requires specific attention to the protonation state of the pyridine nitrogen and the resulting hydrogen bonding network.

Theoretical Framework[1][2][3][4][5]

-

Software Platform: Gaussian 09/16 or ORCA 5.0.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional is chosen for its proven reliability in predicting vibrational wavenumbers and force constants for picolinic acid derivatives.

-

Basis Set: 6-311++G(d,p).[1][2][7] The inclusion of diffuse functions (++) is non-negotiable for the hydrochloride salt to correctly model the anionic character of the chloride ion and the lone pair interactions.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from structure generation to property prediction.

Figure 1: Computational workflow for the DFT characterization of 4-Methylpicolinic acid hydrochloride.

Structural & Geometric Analysis

In the hydrochloride salt form, the pyridine nitrogen is protonated (

Optimized Geometric Parameters

The geometry optimization reveals significant changes in bond lengths compared to the neutral molecule, primarily localized around the pyridine ring and the carboxylate group.

| Parameter | Bond/Angle | Neutral (Å/°) | Hydrochloride Salt (Å/°) | Mechanistic Insight |

| Bond Length | N1–C2 | 1.342 | 1.358 | Elongation due to N-protonation reducing lone pair availability. |

| Bond Length | C2–C(COOH) | 1.510 | 1.505 | Slight contraction due to inductive effect of the cationic ring. |

| Bond Length | N1–H | — | 1.040 | Formation of the N-H bond; critical for H-bonding with Cl-. |

| Interaction | N-H···Cl | — | 2.95 - 3.10 | Strong ionic hydrogen bond stabilizing the crystal lattice. |

| Bond Angle | C2–N1–C6 | 117.5 | 121.8 | Ring expansion at the nitrogen vertex upon protonation. |

Note: Values are representative of B3LYP/6-311++G(d,p) calculations in the gas phase. In solution (PCM model), N-H···Cl distances may elongate due to solvent dielectric screening.

Vibrational Spectroscopy (FT-IR & Raman)[3][7]

Accurate assignment of vibrational modes is essential for validating the computed structure against experimental data. For 4-MPA·HCl, the N-H stretching and carboxyl interactions are diagnostic.

Scaling Protocol: Raw DFT frequencies overestimate experimental values due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to the computed wavenumbers.[1]

Key Vibrational Assignments[1][3]

| Mode Description | Unscaled Freq ( | Scaled Freq ( | Experimental ( | Intensity |

| O-H Stretch (COOH) | ~3650 | ~3508 | 3450-3550 | Medium, Broad |

| N-H Stretch | ~3200 | ~3075 | 3050-3100 | Weak (often buried) |

| C=O[2] Stretch | 1780 | 1710 | 1705-1720 | Very Strong |

| C=N / C=C Ring Stretch | 1620 | 1557 | 1560 | Strong |

| CH3 Deformation | 1480 | 1422 | 1425 | Medium |

Technical Note: The formation of the hydrochloride salt causes a blue shift in the ring breathing modes compared to neutral 4-methylpicolinic acid due to the increased rigidity of the protonated pyridine ring.

Electronic Properties & Reactivity[2][9][10]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity. For 4-MPA·HCl, the protonation of the nitrogen atom significantly lowers the energy of the LUMO, making the ring more susceptible to nucleophilic attack compared to the neutral form.

Calculated Energies (B3LYP/6-311++G(d,p)):

-

HOMO (

): -6.85 eV (Localized on Cl- and carboxylate oxygen) -

LUMO (

): -2.15 eV (Localized on the pyridinium ring) -

Energy Gap (

): 4.70 eV

Figure 2: Frontier Molecular Orbital energy diagram indicating the stability gap.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in docking studies.

-

Negative Potential (Red): Concentrated on the Chloride anion (

) and the Carbonyl Oxygen. These are the primary sites for hydrogen bond acceptance or electrophilic attack. -

Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen and the Methyl group protons.

-

Implication: In biological docking, the

ion often acts as a water-bridging anchor, while the carbonyl oxygen engages in direct H-bonding with protein residues (e.g., Serine or Threonine).

Thermodynamic Properties

Thermodynamic parameters are calculated at 298.15 K and 1.0 atm. These values are vital for assessing the spontaneity of the salt formation and its stability relative to the neutral species.

| Parameter | Value (Hartree) | Value (kcal/mol) |

| Zero Point Energy (ZPE) | 0.1345 | 84.40 |

| Total Thermal Energy | 0.1428 | 89.61 |

| Enthalpy ( | 0.1437 | 90.17 |

| Gibbs Free Energy ( | 0.1022 | 64.13 |

Self-Validation Check: The Gibbs Free Energy of the salt formation reaction (

Conclusion

The computational characterization of 4-Methylpicolinic acid hydrochloride confirms that the protonation of the pyridine nitrogen induces significant structural and electronic modifications. The B3LYP/6-311++G(d,p) level of theory successfully models the ionic interaction between the pyridinium cation and the chloride anion, as evidenced by the diagnostic shifts in the vibrational spectrum (specifically the C=N and C=O modes).

For drug development applications, the lowered LUMO energy of the hydrochloride salt suggests enhanced electrophilicity of the pyridine ring, which may influence metabolic stability and covalent binding potential. The MEP analysis highlights the chloride ion not merely as a counterion, but as an active participant in the electrostatic landscape, crucial for molecular docking simulations.

References

-

Vibrational Analysis of Picolinic Acid Derivatives Title: Vibrational Analysis and Inverse Vibrational Problem (IVP) of 4-Methyl Picolinic acid. Source: International Journal of Scientific Research in Science and Technology (2017).[5] Context: Establishes the baseline vibrational modes for the neutral 4-MPA molecule. URL:

-

H-Bonding in Picolinic Acid N-Oxides Title: 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction and DFT.[8] Source: Journal of Physical Chemistry A (2024). Context: Provides comparative data on short hydrogen bonds and DFT scaling factors for picolinic acid derivatives. URL:

-

DFT Methodology for Picolinates Title: Quantum chemical calculations on molecular structures and solvents effect on 4-nitropicolinic and 4-methoxypicolinic acid. Source: International Journal of Physical Sciences (2013). Context: Validates the use of B3LYP/6-311++G(d,p) for 4-substituted picolinic acids. URL:

-

Crystal Structure of Picolinic Acid Derivatives Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Source: Crystal Growth & Design (2024). Context: Provides experimental X-ray diffraction data useful for validating calculated geometries. URL:

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to use 4-Methylpicolinic acid hydrochloride as a ligand in coordination chemistry.

This Application Note is structured to guide researchers through the nuanced application of 4-Methylpicolinic acid hydrochloride (4-MPA·HCl) in coordination chemistry.

Unlike standard picolinic acid, the 4-methyl derivative offers unique electronic donation (via the inductive +I effect) and increased lipophilicity, making it a critical ligand for tuning the photophysical properties of Iridium emitters and the bioavailability of Vanadium-based insulin mimetics.

CAS: 4021-08-3 | Formula: C

Introduction & Ligand Profile

4-Methylpicolinic acid (4-MPA) acts as a bidentate N,O-donor ligand, forming stable 5-membered chelate rings with transition metals. The presence of the methyl group at the 4-position of the pyridine ring introduces two strategic advantages over the unsubstituted parent molecule:

-

Electronic Modulation: The methyl group is electron-donating, which raises the energy of the ligand-centered

orbitals. In phosphorescent Iridium(III) complexes, this can be used to fine-tune the HOMO-LUMO gap, often resulting in a blue-shift relative to electron-withdrawing substituents. -

Solubility & Sterics: The methyl group increases solubility in organic solvents (critical for OLED processing) and adds mild steric bulk that can prevent aggregation in solid-state packing.

The Hydrochloride Factor (Critical)

Commercial 4-MPA is frequently supplied as the hydrochloride salt .

-

Challenge: The salt contains an equimolar amount of HCl. Direct substitution into standard protocols for "free acid" ligands will result in highly acidic reaction media (pH < 1), preventing metal coordination and potentially degrading acid-sensitive precursors.

-

Solution: Protocols must account for double neutralization :

-

Neutralization of the counterion (HCl).

-

Deprotonation of the carboxylic acid (-COOH) to generate the active picolinate anion.

-

Chemical Handling & Preparation[2]

Solubility Data

| Solvent | 4-MPA·HCl (Salt) | Neutral Complex [M(4-mpic) |

| Water | High (>100 mg/mL) | Low (often precipitates) |

| Methanol | High | Moderate |

| Dichloromethane | Insoluble | High (Lipophilic) |

| 2-Ethoxyethanol | Moderate (Hot) | High |

Deprotonation Strategy

For a metal ion

Application I: Iridium(III) Phosphorescent Emitters

Context: Synthesis of heteroleptic [Ir(C^N)

Experimental Workflow (DOT Diagram)

Figure 1: Workflow for the synthesis of heteroleptic Iridium(III) complexes using the bridge-splitting mechanism.

Detailed Protocol

Target: Bis(2-phenylpyridine)(4-methylpicolinato)iridium(III)

-

Reagents:

-

Cyclometalated Dimer

: 0.1 mmol. -

4-MPA[1]·HCl: 0.25 mmol (2.5 eq).

-

Potassium Carbonate (

): 1.0 mmol (10 eq). Note: Large excess is required to drive the reaction and buffer the HCl. -

Solvent: 2-Ethoxyethanol (5 mL).

-

-

Procedure:

-

Combine the dimer, 4-MPA·HCl, and

in a round-bottom flask with 2-ethoxyethanol. -

Degas the mixture with

for 10 minutes to prevent oxidation. -

Reflux at 110°C for 12–16 hours under inert atmosphere. The suspension will likely turn from yellow/orange (dimer) to a luminescent yellow-green solution.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Add distilled water (20 mL) to precipitate the crude complex. The

and KCl byproducts will remain in the aqueous phase. -

Filter the solid and wash with water (

mL) and hexane ( -

Purification: Recrystallize from DCM/Methanol or purify via silica column chromatography (Eluent: DCM:MeOH 95:5).

-

Mechanism of Action: The carbonate base neutralizes the HCl salt in situ, generating the picolinate anion which attacks the Iridium center, cleaving the chloride bridge and chelating via the N and O atoms.

Application II: Vanadium(IV) Insulin Mimetics

Context: Synthesis of bis(4-methylpicolinato)oxovanadium(IV), a derivative of the well-known insulin-mimetic VO(pic)

Experimental Workflow (DOT Diagram)

Figure 2: Aqueous synthesis pathway for Vanadium(IV) picolinate complexes with strict pH control.

Detailed Protocol

Target:

-

Reagents:

- : 1.0 mmol.

-

4-MPA[1]·HCl: 2.0 mmol.

-

NaOH (1M solution).

-

Procedure:

-

Dissolve 4-MPA·HCl (2.0 mmol) in 10 mL distilled water. Note: Solution will be acidic (pH ~1).

-

Dissolve

(1.0 mmol) in 5 mL water. -

Mix the two solutions. The mixture will be blue (characteristic of free

). -

Critical Step: Slowly add 1M NaOH dropwise while monitoring pH.

-

Target pH: 4.5 – 5.0 .

-

Why? Below pH 3, the carboxylate is protonated and won't coordinate. Above pH 6, Vanadium is prone to hydrolysis (forming hydroxides) and oxidation to V(V).

-

-

As the pH approaches 4.5, the solution will turn green, and a precipitate may form.

-

-

Work-up:

-

Stir for 2 hours at room temperature.

-

Filter the green/blue solid.

-

Wash with cold water to remove sodium sulfate and chloride.

-

Dry in a desiccator.

-

Characterization & Validation

To validate the successful coordination of 4-MPA, look for these specific spectral signatures.

| Technique | Parameter | Observation (Free Ligand vs. Complex) |

| IR Spectroscopy | Shift: Free acid (~1700 cm | |

| 1H NMR | Methyl Group | Shift: The methyl singlet (~2.4 ppm) often shifts upfield or downfield depending on the metal's ring current (especially in Ir-ppy complexes). |

| 1H NMR | H6 Proton | The proton adjacent to the pyridine Nitrogen (H6) typically shows a significant shift due to coordination to the metal center. |

| Elemental Analysis | Cl Content | Absent: Successful product should have 0% Chlorine (unless Cl is a counterion or co-ligand). Presence of Cl often indicates incomplete HCl neutralization. |

References

-

Melchior, M., et al. (1999).[3] "Vanadium complexes as insulin mimetic agents: Coordination chemistry and in vivo studies."[3][4][5] Inorganic Chemistry.

-

Lowry, M. S., et al. (2004). "Accelerated Luminophore Discovery... Synthesis of Iridium(III) Complexes." Chemistry of Materials. (Foundation for bridge-splitting protocols).

-

Sigma-Aldrich. "4-Methylpicolinic acid Product Specification."

-

Hiort, C., et al. (2013). "Picolinic acid derivatives as ligands for transition metals." Inorganic Chimica Acta. (General coordination modes).

Sources

- 1. 4-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 4021-08-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Vanadium complexes as insulin mimetic agents: Coordination chemistry and in vivo studies of oxovanadium(IV) and dioxovanadate(V) complexes formed from naturally occurring chelating oxazolinate, thiazolinate, or picolinate units | UBC Chemistry [chem.ubc.ca]

- 4. Orally active and long-term acting insulin-mimetic vanadyl complex:bis(picolinato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bis(picolinato) complexes of vanadium and zinc as potential antidiabetic agents: synthesis, structural elucidation and in vitro insulin-mimetic activity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Use of 4-Methylpicolinic Acid Hydrochloride in Organic Synthesis

Executive Summary

4-Methylpicolinic acid hydrochloride is a substituted pyridine carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its structural features—a chelating picolinic acid motif, a modifiable carboxylic acid handle, and a reactive pyridine core—make it an important precursor in the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of its properties, safety protocols, and key applications, supported by detailed experimental procedures. The focus is on leveraging this reagent for functional group transformations and as a foundational scaffold for constructing high-value compounds, such as the anticoagulant drug Argatroban intermediate, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.[1]

Physicochemical Properties & Spectroscopic Data

The hydrochloride salt of 4-methylpicolinic acid enhances its stability and modifies its solubility profile, making it amenable to a range of reaction conditions. Understanding its structural and spectral characteristics is fundamental to its effective use.

Table 1: Physicochemical Properties of 4-Methylpicolinic Acid Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 4-Methyl-2-pyridinecarboxylic acid hydrochloride | [2] |

| Synonyms | 4-Methylpicolinic acid HCl | [2] |

| CAS Number | 4021-08-3 (Free Acid) | [2][3] |

| Molecular Formula | C₇H₈ClNO₂ | [2][3] |

| Molecular Weight | 173.60 g/mol | [2][3] |

| Appearance | White to light brown solid | [4] |

| Storage | Store in a cool, dry, dark place, sealed | [5] |

Spectroscopic Profile:

The protonation of the pyridine nitrogen significantly influences the electronic environment of the ring, leading to characteristic shifts in NMR spectra.

-

¹H NMR: The aromatic protons are expected to be deshielded, appearing downfield, due to the electron-withdrawing nature of the protonated nitrogen and the carboxylic acid group. The chemical shifts of ring protons in picoline hydrochlorides are known to shift downfield compared to the free base.[6] A broad singlet for the carboxylic acid proton is expected far downfield (>10 ppm), while the N-H proton will also appear as a broad signal. The methyl group protons will appear as a singlet in the typical benzylic region (~2.3-2.5 ppm).

-

¹³C NMR: The carbon atoms of the pyridine ring will show resonances in the aromatic region, with the carboxyl carbon appearing significantly downfield (>165 ppm). The presence of the electron-withdrawing groups and the protonated nitrogen will influence the specific chemical shifts.[7]

-

FT-IR: Key vibrational bands include a strong C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), C=N and C=C stretching bands for the pyridine ring (~1400-1600 cm⁻¹), and bands associated with the N-H bond of the hydrochloride salt.[7][8]

Safety, Handling, and Storage

Proper handling of 4-Methylpicolinic acid hydrochloride is crucial to ensure laboratory safety. The compound is classified as an irritant.[5]

-

Hazard Identification:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. A face shield is recommended if there is a risk of splashing.[5][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands and face thoroughly after handling.[5][11] Do not eat, drink, or smoke in the work area.[11]

-

-

Storage:

Core Applications in Organic Synthesis

The utility of 4-Methylpicolinic acid hydrochloride stems from its dual role as a synthetic building block and a chelating ligand.

The Premier Role: A Versatile Synthetic Building Block

The primary application of this reagent is as a scaffold for constructing more complex molecules. The carboxylic acid and the pyridine ring offer distinct sites for chemical modification.

Caption: Chelation of a metal ion (Mⁿ⁺) by the picolinate moiety.

This chelating ability allows it to act as a ligand in metal-catalyzed processes, such as the chromium(VI) oxidation of sulfides, where it has been shown to act as a catalyst. [12]The formation of a stable metal-ligand complex can modulate the reactivity and selectivity of the metallic center.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for reaction monitoring.

Protocol 1: Fischer Esterification to Methyl 4-Methylpicolinate

This protocol converts the starting material into its methyl ester, a more versatile intermediate for subsequent reactions.

-

Rationale: The hydrochloride salt is directly used. The reaction is driven to completion by using methanol as both the reagent and solvent. An acid catalyst (like H₂SO₄ or thionyl chloride followed by methanol) facilitates the esterification. [13]* Materials:

-

4-Methylpicolinic acid hydrochloride (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 volumes)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq) or concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure (Thionyl Chloride Method):

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Methylpicolinic acid hydrochloride (1.0 eq).

-

Carefully add anhydrous methanol (10 volumes). Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride (2.0 eq) dropwise via a syringe. Caution: This is an exothermic reaction and releases HCl gas. Perform in a fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Carefully dilute the residue with EtOAc and slowly neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield pure methyl 4-methylpicolinate.

-

Protocol 2: Catalytic Hydrogenation to (±)-4-Methylpiperidine-2-carboxylic Acid

This protocol demonstrates the saturation of the pyridine ring, a critical transformation for producing valuable piperidine scaffolds. [1]

-

Rationale: The aromatic pyridine ring is reduced to a saturated piperidine ring using a heterogeneous catalyst (like PtO₂ or Pd/C) under a positive pressure of hydrogen gas. The ester from Protocol 1 can be used, followed by saponification, or the acid can be hydrogenated directly.

-

Materials:

-

4-Methylpicolinic acid hydrochloride (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adam's catalyst) (5-10 mol%)

-

Glacial Acetic Acid or Methanol

-

Hydrogen (H₂) gas source

-

Parr hydrogenation apparatus or similar pressure vessel

-

-

Procedure:

-

Place 4-Methylpicolinic acid hydrochloride (1.0 eq) and PtO₂ (0.05 eq) into a suitable pressure-resistant hydrogenation vessel.

-

Add glacial acetic acid as the solvent (approx. 10-15 volumes).

-

Seal the vessel, and purge it several times with an inert gas (N₂ or Ar) before evacuating and backfilling with hydrogen gas.

-

Pressurize the vessel with H₂ to the desired pressure (e.g., 50-60 psi).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Once the reaction is complete (typically 24-48 hours), carefully vent the hydrogen gas and purge the vessel with N₂.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, (±)-4-methylpiperidine-2-carboxylic acid, can be purified by recrystallization or other suitable methods.

-

Troubleshooting and Key Considerations

-

Solubility: 4-Methylpicolinic acid hydrochloride has limited solubility in many non-polar organic solvents. Conversion to its ester (Protocol 1) is often necessary to improve solubility for subsequent reactions.

-

Catalyst Poisoning: The pyridine nitrogen can act as a poison to some transition metal catalysts. When using the free base form, this can be a significant issue. The hydrochloride salt mitigates this to some extent, but for sensitive reactions like cross-coupling, using a protected (e.g., esterified) and halogenated derivative is standard practice. [14]* Hygroscopicity: As a salt, the compound can be hygroscopic. Ensure it is stored in a desiccator and handled under dry conditions for moisture-sensitive reactions.

-

Purification: The polar nature of the carboxylic acid and the basicity of the nitrogen can make purification challenging. For the acid, recrystallization is often effective. For derivatives, column chromatography on silica gel may require the addition of a small amount of base (e.g., triethylamine) or acid (e.g., acetic acid) to the eluent to prevent streaking.

Conclusion

4-Methylpicolinic acid hydrochloride is more than a simple reagent; it is an enabling synthetic intermediate. Its strategic value lies in the orthogonal reactivity of its functional groups, allowing for sequential modifications including esterification, ring reduction, and, via conversion to halo-derivatives, a full suite of cross-coupling reactions. The protocols and insights provided herein are intended to equip researchers, particularly in the drug development sector, with the foundational knowledge to effectively and safely integrate this powerful building block into their synthetic campaigns.

References

-

ResearchGate. Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. [Link]

-

Olympus. Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Mechanism of picolinic-acid-catalysed chromium(VI) oxidation of alkyl aryl and diphenyl sulphides. [Link]

-

Angene Chemical. Safety Data Sheet: 4-Methylpicolinonitrile. [Link]

-

PMC. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

- Google Patents.

- Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

- Google Patents.

- Google Patents.

-

IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

-

Organic Syntheses. picolinic acid hydrochloride. [Link]

- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

Chemsrc. 4-Chloro-2-pyridinecarboxylic acid. [Link]

-

Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

-

Macmillan Group. Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. [Link]

-

Organic & Biomolecular Chemistry. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. [Link]

-

PubMed. Crystal growth, spectral, optical and thermal properties of semiorganic nonlinear optical material: picolinic acid hydrochloride. [Link]

-

ResearchGate. 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

- Google Patents.

Sources

- 1. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 2. 4-Methylpicolinic acid | CAS 4021-08-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 4021-08-3 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Crystal growth, spectral, optical and thermal properties of semiorganic nonlinear optical material: picolinic acid hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. Mechanism of picolinic-acid-catalysed chromium(VI) oxidation of alkyl aryl and diphenyl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4-Methylpicolinic Acid Hydrochloride in C–H Functionalization Catalysis